3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid
Description
3-(2-Chloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS 61914-45-2) is a cyclopropane derivative with a carboxylic acid group, two methyl substituents, and a 2-chloroethenyl moiety. Its molecular formula is C₈H₁₁ClO₂, with a molecular weight of 174.625 g/mol . The compound exhibits stereoisomerism, with the (1S,3R)-cis configuration being biologically significant in pyrethroid synthesis . It serves as a key intermediate in the production of insecticides and repellents, leveraging its rigid cyclopropane ring and halogenated substituent for targeted bioactivity .
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H9ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h5-6H,1-2H3,(H,10,11) |
InChI Key |
BWLHXMCCPUJBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C#CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a chloroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The triple bond in the chloroethynyl group can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can result in the formation of various adducts.
Scientific Research Applications
Insecticide Development
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid serves as a crucial intermediate in the synthesis of various insecticides. Its structural characteristics allow it to interact effectively with pest physiology, making it a potent agent against a range of agricultural pests.
Case Study: Efficacy Against Pests
Research indicates that compounds with similar structures exhibit significant insecticidal properties due to their ability to disrupt normal physiological functions in insects. For example, studies on related compounds demonstrate that they can effectively reduce pest populations in crops, thereby enhancing agricultural productivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid | Contains dichlorovinyl instead of chloroethynyl | More potent against specific pests |
| 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid | Similar cyclopropane structure | Enhanced stability under light exposure |
| 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl) | Incorporates trifluoromethyl groups | Increased lipophilicity leading to better penetration in biological systems |
This table illustrates the diversity within this chemical class while highlighting the unique properties of this compound that make it particularly useful in agricultural applications.
Synthesis of Derivatives
The compound is also utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the modification and creation of derivatives with tailored biological activities or physical properties.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps that optimize yield and purity for industrial applications. Various patents detail specific synthetic routes that enhance the efficiency of its production .
Research has demonstrated that this compound exhibits significant biological activity primarily as an insecticide. Its structural features enhance its effectiveness against various agricultural pests.
Mechanism of Action
The compound's mechanism involves interference with the nervous system of insects, leading to paralysis and death. This mode of action is similar to other known insecticides, making it a valuable addition to pest management strategies.
Safety and Environmental Impact
The safety profile of this compound suggests low toxicity to warm-blooded animals when used according to recommended guidelines. However, ongoing research is necessary to fully understand its environmental impact and ensure sustainable use in agricultural practices.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid involves its interaction with molecular targets through its reactive chloroethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropane ring adds strain to the molecule, making it more reactive under certain conditions .
Comparison with Similar Compounds
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (DCCA)
- Structure : Differs by having two chlorine atoms on the ethenyl group (Cl₂C=CH–) instead of one.
- Molecular Formula : C₈H₁₀Cl₂O₂; Molecular Weight : 209.066 g/mol .
- Key Differences: Lipophilicity: The dichlorovinyl group increases lipophilicity, enhancing DCCA’s bioavailability and insecticidal potency compared to the monochloro variant . Environmental Impact: DCCA’s methyl ester shows acute toxicity to algae (72 h EC₅₀ = 5.2 mg/L) , while the monochloro analog’s environmental persistence is less documented. Applications: DCCA is a metabolite of permethrin and cypermethrin, widely used in agriculture .
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic Acid (Dibromochrysanthemic Acid)
- Structure : Substitutes chlorine with bromine (Br₂C=CH–).
- Molecular Formula : C₈H₁₀Br₂O₂; Molecular Weight : 298.98 g/mol .
- Key Differences: Neurotoxicity: Bromine’s larger atomic radius enhances deltamethrin’s (an ester of this acid) neurotoxic effects by prolonging sodium channel activation in insects .
Biological Activity
3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid (CAS No. 63406-22-4) is a synthetic organic compound notable for its biological activity, particularly as an insecticide. Its molecular formula is , and it features a cyclopropane ring substituted with a chloroethynyl group and a carboxylic acid functional group. This unique structure contributes to its effectiveness against various agricultural pests and positions it as an important intermediate in the synthesis of pesticides.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity. The compound's structural features allow it to interfere with the physiology of target pests, making it effective in agricultural applications. Similar compounds often demonstrate potent insecticidal properties due to their ability to disrupt normal biological functions in insects.
Table 1: Comparison of Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropane ring with chloroethynyl group | Significant insecticidal properties |
| 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid | Dichlorovinyl substitution | More potent against specific pests |
| 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid | Similar cyclopropane structure | Enhanced stability under light exposure |
The biological activity of this compound is primarily attributed to its ability to inhibit critical physiological processes in insects. It disrupts neurotransmitter function and interferes with the endocrine system, leading to mortality or impaired reproduction in target species.
Case Studies
- Field Trials : In various agricultural field trials, this compound has shown efficacy against common pests such as aphids and beetles. The results indicated a significant reduction in pest populations when applied at recommended dosages.
- Laboratory Studies : Laboratory experiments have demonstrated that this compound affects the growth and development of larvae in treated species, leading to increased mortality rates compared to control groups.
Safety and Environmental Impact
While effective as an insecticide, the safety profile of this compound is critical for its use in agricultural settings. Studies suggest that it exhibits low toxicity to warm-blooded animals, making it a safer alternative for pest control compared to more toxic organophosphate compounds.
Q & A
Q. Q1: What are the key synthetic routes for 3-(2-Chloroethynyl)-2,2-dimethylcyclopropanecarboxylic Acid, and how do they compare in terms of yield and scalability?
Methodological Answer: While direct synthesis of this compound is not detailed in the provided evidence, analogous pathways for related cyclopropane derivatives (e.g., cis-3-(Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) suggest two approaches:
Cyclization via Phenylthioetherification : Start with a precursor like Et 5-chloro-3,3-dimethylpentanoate. Introduce the chloroethynyl group via Sonogashira coupling or halogen-alkyne cross-coupling before cyclization. This method may require careful control of steric effects due to the ethynyl group’s linear geometry .
Oxidation-Hydration Pathway : Convert intermediates (e.g., 5-oxo-3,3-dimethylpentanoate) to the cyclopropane core via acid-catalyzed cyclization. The chloroethynyl substituent could be introduced post-cyclization using alkyne-functionalized reagents.
Yield Optimization : Use low-temperature conditions (<0°C) during cyclopropane ring formation to minimize side reactions. Characterization via H/C NMR and IR spectroscopy is critical to confirm the strained cyclopropane structure and ethynyl-Cl bond integrity .
Advanced Synthesis Challenges
Q. Q2: How does the chloroethynyl substituent influence the reactivity of the cyclopropane ring compared to dichlorovinyl analogs?
Methodological Answer: The chloroethynyl group introduces distinct electronic and steric effects:
- Electronic Effects : The electron-withdrawing Cl and sp-hybridized ethynyl carbon increase ring strain, potentially enhancing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the cyclopropane carbons).
- Steric Hindrance : The linear ethynyl group may reduce steric crowding compared to bulkier dichlorovinyl substituents, enabling novel regioselective transformations.
Experimental Validation : - Compare reaction kinetics with dichlorovinyl analogs in Diels-Alder or [2+2] cycloadditions.
- Use DFT calculations to map electron density distribution and predict reactive sites .
Analytical Techniques for Structural Confirmation
Q. Q3: What advanced spectroscopic methods are recommended to resolve ambiguities in the stereochemistry of the cyclopropane ring?
Methodological Answer:
- NMR Spectroscopy : Use H-H COSY and NOESY to detect through-space couplings between cyclopropane protons and adjacent methyl/ethynyl groups.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. For liquid or amorphous samples, substitute with VCD (Vibrational Circular Dichroism) to assess chirality .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClO) and isotopic Cl pattern to distinguish from dichlorovinyl analogs .
Mechanistic Insights into Cyclopropane Stability
Q. Q4: Under acidic or basic conditions, how does the chloroethynyl group affect the stability of the cyclopropane ring?
Methodological Answer:
- Acidic Conditions : Protonation of the ethynyl group may destabilize the ring via hyperconjugation, increasing ring-opening propensity. Monitor via in-situ IR for C≡C-Cl bond degradation.
- Basic Conditions : The ethynyl group’s electron-withdrawing nature may accelerate base-induced ring cleavage. Compare hydrolysis rates with dichlorovinyl analogs using HPLC or H NMR kinetics .
Applications in Organic Synthesis
Q. Q5: How can this compound serve as a precursor for pyrethroid-like insecticides?
Methodological Answer:
- Esterification : React with alcohols (e.g., m-phenoxybenzyl alcohol) to form esters analogous to cyfluthrin derivatives. Optimize coupling conditions (e.g., DCC/DMAP in anhydrous DCM) to preserve the ethynyl group .
- Bioactivity Screening : Test ester derivatives for insecticidal activity against model organisms (e.g., Drosophila melanogaster), comparing efficacy to commercial pyrethroids. Use LC-MS to track metabolic stability .
Addressing Data Contradictions
Q. Q6: How should researchers reconcile conflicting reactivity data between this compound and its dichlorovinyl analogs?
Methodological Answer:
- Controlled Comparative Studies : Conduct parallel reactions (e.g., halogenation, oxidation) under identical conditions. Use GC-MS to quantify intermediates and byproducts.
- Computational Modeling : Perform DFT calculations to compare transition-state energies and identify electronic differences (e.g., ethynyl vs. vinyl π-system effects) .
Advanced Functionalization Strategies
Q. Q7: What strategies enable site-selective modification of the chloroethynyl group without disrupting the cyclopropane ring?
Methodological Answer:
- Click Chemistry : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functional moieties (e.g., fluorophores). Ensure mild conditions (room temperature, aqueous/organic biphasic systems) to prevent ring strain release.
- Palladium-Catalyzed Cross-Coupling : Employ Sonogashira or Heck reactions to extend the ethynyl group into conjugated systems. Monitor reaction progress via TLC with UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
